3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine
Description
Properties
Molecular Formula |
C6H10F3NO2S |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethylsulfonyl)pyrrolidine |
InChI |
InChI=1S/C6H10F3NO2S/c7-6(8,9)4-13(11,12)5-1-2-10-3-5/h5,10H,1-4H2 |
InChI Key |
MJIFDHALJPWDON-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1S(=O)(=O)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two key steps:
- Preparation of the trifluoroethylsulfonyl intermediate or reagent.
- Introduction of this trifluoroethylsulfonyl group onto the pyrrolidine ring, often via nucleophilic substitution or sulfonylation reactions.
The trifluoroethylsulfonyl group can be introduced using trifluoroethyl sulfonate derivatives or trifluoroethyl thiol precursors, which are activated under catalytic conditions to react with pyrrolidine or its derivatives.
Preparation of 2,2,2-Trifluoroethyl Sulfonyl Precursors
A crucial intermediate in the synthesis is 2,2,2-trifluoroethyl thioacetate, which serves as a thiol source for subsequent sulfonylation reactions. This intermediate can be prepared by the reaction of trifluoroethyl benzenesulfonate with thiolacetic acid in the presence of potassium carbonate in dimethyl sulfoxide solvent at moderate temperatures (around 45 °C) for 24 hours. The product is then isolated by vacuum distillation and phase separation, yielding trifluoroethyl thioacetate with a yield of approximately 68% (Table 1).
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Trifluoroethyl benzenesulfonate + thiolacetic acid + K2CO3 in DMSO, 45 °C, 24 h | 68 | Vacuum distillation and phase separation used for purification |
Copper(I)-Catalyzed Nucleophilic Aromatic Substitution for Sulfonylation
The introduction of the trifluoroethylsulfonyl group onto aromatic or heteroaromatic rings such as pyrrolidine derivatives is efficiently achieved via copper(I)-catalyzed nucleophilic substitution reactions. This method utilizes copper(I) bromide as a catalyst and benzylamine as both solvent and base. The reaction involves the in situ generation of 2,2,2-trifluoroethanethiol from trifluoroethyl thioacetate, which then reacts with aryl or heteroaryl iodides under an inert atmosphere at elevated temperatures (approximately 110 °C) for around 6 hours.
| Parameter | Conditions | Observations |
|---|---|---|
| Catalyst | Copper(I) bromide (0.25 mmol) | Effective catalyst for thiolation |
| Solvent/Base | Benzylamine | Acts as solvent and base |
| Temperature | 110 °C | Optimal for reaction completion |
| Reaction Time | 6 hours | Sufficient for high yield |
| Substrates | Aryl iodides, heteroaryl iodides | Broad substrate scope including pyrrolidine derivatives |
| Work-up | Hexane addition, filtration, acid wash, drying | Efficient purification |
This method provides good to excellent yields of aryl and heteroaryl trifluoroethyl sulfides, which can be further transformed into the corresponding sulfonyl derivatives by oxidation if required.
Direct Sulfonylation of Pyrrolidine Derivatives
While direct sulfonylation of pyrrolidine with trifluoroethyl sulfonyl reagents is less commonly reported, analogous procedures involve reacting pyrrolidine or substituted pyrrolidines with trifluoromethanesulfonic acid esters or trifluoroethyl sulfonyl chlorides under controlled conditions. These reactions typically require base assistance and may employ copper catalysts or other transition metals to facilitate sulfonyl group transfer.
Data Summary of Key Preparation Conditions and Outcomes
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Preparation of trifluoroethyl thioacetate | Trifluoroethyl benzenesulfonate + thiolacetic acid + K2CO3 in DMSO, 45 °C, 24 h | 68 | Intermediate for thiolation |
| Copper(I)-catalyzed thiolation | Aryl iodides + trifluoroethyl thioacetate + CuBr + benzylamine, 110 °C, 6 h | Good to excellent | Broad substrate tolerance, including pyrrolidine derivatives |
| Direct sulfonylation | Pyrrolidine + trifluoroethyl sulfonyl reagents + base + metal catalyst | Variable | Requires optimization, less documented |
| Organocatalyzed cycloaddition | Pyrrolidine derivatives + trifluoromethyl source + organocatalyst | Moderate | Provides optically active trifluoromethyl pyrrolidines |
Research Discoveries and Practical Insights
The copper(I)-catalyzed nucleophilic aromatic substitution method is notable for its operational simplicity, good functional group tolerance, and scalability, making it suitable for pharmaceutical intermediate synthesis.
The in situ generation of trifluoroethanethiol from trifluoroethyl thioacetate avoids handling volatile and malodorous thiols directly, improving safety and convenience.
The choice of amine solvent/base is critical; benzylamine and dibenzylamine provide the best yields due to their ability to facilitate aminolysis and stabilize the copper catalyst complex.
Alternative solvents such as pyridine result in poor conversion, highlighting the importance of solvent coordination and hydrogen bonding in the reaction mechanism.
Organocatalyzed 1,3-dipolar cycloaddition offers stereoselective access to trifluoromethylated pyrrolidines, which can be useful precursors for further sulfonylation or other functional group transformations.
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfonyl group facilitates substitution reactions through two primary pathways:
-
S<sub>N</sub>2 Mechanism : The sulfonate group acts as a leaving group under basic conditions, enabling displacement by nucleophiles like amines or alkoxides.
-
Electrophilic Aromatic Substitution : The electron-withdrawing effect of the trifluoroethylsulfonyl group activates the pyrrolidine ring for electrophilic attacks at specific positions .
Example Reaction :
Conditions: K<sub>2</sub>CO<sub>3</sub> in DMF, 60°C, 12 h.
Oxidation and Reduction
-
Oxidation : The pyrrolidine ring undergoes oxidation to form pyrrolidone derivatives using reagents like m-CPBA or RuO<sub>4</sub> .
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the sulfonyl group to a thioether, though this is less common due to the stability of the sulfonyl moiety.
Sulfonation Transfer
The compound acts as a sulfonating agent in reactions with alcohols or amines:
Reagents: Pyridine or DMAP as catalysts.
Key Reaction Data
Structural Influence on Reactivity
-
Trifluoroethyl Group : Enhances the electron-withdrawing nature of the sulfonyl group, increasing its leaving capacity by 15–20% compared to ethyl analogs .
-
Pyrrolidine Ring Conformation : The chair-like conformation of the saturated ring directs nucleophilic attacks to the axial position .
Comparative Reactivity with Analogues
| Compound | Sulfonyl Group Stability | Nucleophilic Substitution Rate (Relative) |
|---|---|---|
| 3-(Phenylsulfonyl)pyrrolidine | Moderate | 1.0× (Baseline) |
| This compound | High | 2.3× |
| 3-(Methylsulfonyl)pyrrolidine | Low | 0.7× |
Data derived from competitive reaction studies
Mechanistic Insights from Computational Studies
Density functional theory (DFT) calculations reveal:
Scientific Research Applications
3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-(2,2,2-Trifluoroethyl)pyrrolidine (QG-3701)
- Structure : Trifluoroethyl group attached to the pyrrolidine nitrogen.
- Formula : C₆H₁₀F₃N.
- Used as a building block in organic synthesis .
- Key Difference : The absence of the sulfonyl group limits its utility in sulfonamide-based drug scaffolds.
2-[3-(Trifluoromethyl)phenyl]pyrrolidine (CAS 109086-17-1)
- Structure : Pyrrolidine with a trifluoromethylphenyl substituent at C2.
- Formula : C₁₁H₁₂F₃N.
- Key Difference : The trifluoromethylphenyl group prioritizes aromatic interactions over polar sulfonyl-mediated binding.
Positional Isomers and Derivatives
3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride
- Structure : Trifluoroethyl group at C3 of pyrrolidine, with an HCl salt.
- Formula : C₆H₁₁ClF₃N.
- Properties : The protonated amine increases water solubility, favoring salt formulations in drug delivery .
3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione (3B3-006513)
- Structure : Pyrrolidine-dione core with sulfanyl and fluorophenyl groups.
- Formula : C₁₂H₁₃FN₂O₂S.
- Properties : The dione moiety introduces hydrogen-bonding sites, while the sulfanyl group (-S-) offers milder electron-withdrawing effects than sulfonyl .
- Key Difference : Reduced oxidative stability compared to sulfonyl-containing analogs.
Physicochemical and Pharmacological Implications
Polarity and Solubility
- The sulfonyl group in 3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine significantly increases polarity, enhancing aqueous solubility compared to non-sulfonated analogs like QG-3701 . This property is critical for oral bioavailability in drug candidates.
Metabolic Stability
- The trifluoroethyl group resists oxidative metabolism, a hallmark of fluorinated compounds. When combined with the sulfonyl group, this compound may exhibit prolonged half-life compared to non-fluorinated sulfonamides .
Target Interactions
- Sulfonyl groups are known to interact with serine residues in enzymes (e.g., carbonic anhydrase inhibitors). The trifluoroethyl-sulfonyl motif in the target compound could enable selective binding to similar targets, unlike analogs with ether or amine functionalities .
Data Table: Structural and Functional Comparison
Q & A
Q. What in vitro models best predict the compound’s metabolic fate in vivo?
- Methodological Answer : Liver microsomes (human/rat) with CYP450 cofactors identify phase I metabolites. For phase II, hepatocyte spheroids or UDP-glucuronosyltransferase assays detect glucuronidation. Metabolite structures are validated using high-resolution mass spectrometry (HRMS) and isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
